4-Aminocyclohexanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

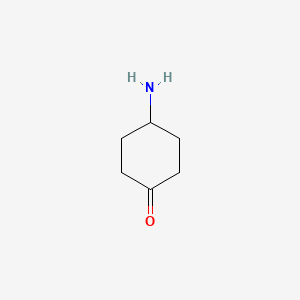

Structure

3D Structure

Propriétés

IUPAC Name |

4-aminocyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c7-5-1-3-6(8)4-2-5/h5H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCYOBLTAQTFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432734 | |

| Record name | 4-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87976-86-1 | |

| Record name | 4-aminocyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 4-Aminocyclohexanone Hydrochloride - Core Physical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocyclohexanone hydrochloride is a versatile bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclohexanone core, coupled with a primary amine, makes it a valuable building block for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of the core physical properties of this compound hydrochloride, outlines experimental protocols for their determination, and presents a representative synthetic workflow.

Core Physical Properties

The fundamental physical characteristics of this compound hydrochloride are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value |

| CAS Number | 675112-40-0 |

| Molecular Formula | C₆H₁₂ClNO |

| Molecular Weight | 149.62 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | ~205 °C (with decomposition)[2] |

| Solubility | Soluble in water; poorly soluble in most organic solvents.[2] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C.[3] The compound is hygroscopic.[4] |

Experimental Protocols

The following sections detail generalized experimental procedures for the determination of the key physical properties of this compound hydrochloride.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid compound.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound hydrochloride is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid enters the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a packed column of 2-3 mm in height is achieved.

-

Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) close to the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle liquefies (clear point) are recorded as the melting range. For this compound hydrochloride, decomposition is often observed at the melting point.

Solubility Determination (Qualitative)

Objective: To qualitatively assess the solubility of a compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Pipettes

Procedure:

-

Solvent Addition: Approximately 1 mL of the desired solvent (e.g., water, methanol, ethanol, acetone, dichloromethane) is added to a clean, dry test tube.

-

Solute Addition: A small, accurately weighed amount (e.g., 10 mg) of this compound hydrochloride is added to the test tube.

-

Mixing: The mixture is agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: The solution is visually inspected for the presence of undissolved solid. The compound is classified as "soluble," "sparingly soluble," or "insoluble" based on the observation. For this compound hydrochloride, it is expected to be soluble in water and poorly soluble in most common organic solvents.[2]

Synthetic Workflow: Preparation of a Key Derivative

The following diagram illustrates a representative experimental workflow for the synthesis of N-(tert-Butoxycarbonyl)-4-aminocyclohexanone, a key protected derivative, starting from 4-aminocyclohexanol hydrochloride. This process highlights the chemical transformations relevant to this class of compounds.[5]

Stability and Handling

This compound hydrochloride is a hygroscopic solid and should be handled in a dry environment, preferably under an inert atmosphere.[3][4] It is important to prevent contact with moisture and strong oxidizing agents. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

References

- 1. CAS 675112-40-0 | this compound hydrochloride - Synblock [synblock.com]

- 2. chembk.com [chembk.com]

- 3. cis-4-Aminocyclohexanol hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 4. 675112-40-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

A Technical Guide to 4-Aminocyclohexanone: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-aminocyclohexanone, a pivotal building block in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthetic routes, and applications, with a focus on providing practical information for laboratory use.

Core Compound Identity and Properties

This compound is a cyclic ketone and amine, rendering it a versatile intermediate for the synthesis of a wide range of more complex molecules. It is most commonly handled in its hydrochloride salt form for improved stability.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

| Identifier | This compound | This compound Hydrochloride |

| CAS Number | 87976-86-1[1] | 675112-40-0[2] |

| Molecular Formula | C₆H₁₁NO[1] | C₆H₁₂ClNO[2] |

| IUPAC Name | 4-aminocyclohexan-1-one[1] | 4-aminocyclohexan-1-one;hydrochloride |

| SMILES | C1CC(=O)CCC1N[1] | O=C1CCC(N)CC1.[H]Cl[2] |

| InChIKey | OTCYOBLTAQTFPW-UHFFFAOYSA-N[1] | NCURSEGKHJAUOX-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | This compound | This compound Hydrochloride |

| Molecular Weight | 113.16 g/mol [1][3] | 149.62 g/mol [2] |

| Appearance | Solid[3] | White crystals or crystalline powder[4] |

| Melting Point | Not reported | 205 °C (dec.)[4] |

| Solubility | Not reported | Soluble in water[4] |

| Topological Polar Surface Area | 43.1 Ų[1] | 43.1 Ų |

| XLogP3-AA | -0.5[1] | Not applicable |

Chemical Structure

The chemical structure of this compound consists of a six-membered cyclohexane ring with a ketone functional group and an amine functional group at the 1 and 4 positions, respectively.

Figure 1. Chemical structure of this compound.

Synthesis of this compound Derivatives

This compound is typically synthesized from precursors such as 4-aminocyclohexanol or 1,4-cyclohexanedione. Due to the reactivity of the free amine, it is often prepared and used with the amine group protected, for example, with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of 4-N-Boc-aminocyclohexanone

This protocol describes a two-step synthesis starting from 4-aminocyclohexanol hydrochloride, involving the protection of the amine group followed by oxidation of the alcohol.

Step 1: Synthesis of 4-N-Boc-aminocyclohexanol

-

Reaction Setup: In a suitable reaction vessel, add 4-aminocyclohexanol hydrochloride, polyguanidine, and dichloromethane.

-

Reagent Addition: Slowly add Boc anhydride to the reaction mixture. The weight ratio of 4-aminocyclohexanol hydrochloride to polyguanidine to Boc anhydride should be approximately 1:2:1.5.[4][5]

-

Reaction: Stir the mixture at room temperature for 12-24 hours.[4][5]

-

Work-up: Filter the reaction mixture and wash the solid. The filtrate containing the product is concentrated by rotary evaporation to yield 4-N-Boc-aminocyclohexanol as a white solid.[4][5]

Step 2: Oxidation to 4-N-Boc-aminocyclohexanone

-

Reaction Setup: Dissolve the 4-N-Boc-aminocyclohexanol obtained in the previous step in a suitable solvent like dichloromethane.

-

Oxidation: Add an oxidizing agent such as a sodium hypochlorite or sodium chlorite solution to the reaction mixture.[4][5] Acid is also added to facilitate the reaction.

-

Work-up: Separate the organic layer. Wash the organic layer with water and then dry it over an appropriate drying agent.

-

Purification: Remove the solvent by rotary evaporation to obtain the final product, 4-N-Boc-aminocyclohexanone, as a white solid.[4][5]

Enzymatic Synthesis

An alternative, greener approach to synthesizing this compound derivatives involves enzymatic reactions. For instance, a one-pot synthesis can be achieved using a keto reductase (KRED) and an amine transaminase (ATA) starting from 1,4-cyclohexanedione.[6][7]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.

Table 3: Spectroscopic Data Summary

| Technique | Data Availability |

| ¹H NMR, ¹³C NMR | Available for this compound hydrochloride and its precursors like trans-4-aminocyclohexanol.[2][8][9] |

| Mass Spectrometry (MS) | Predicted collision cross-section values for various adducts of this compound are available.[10] |

| Infrared Spectroscopy (IR) | IR spectra are available for related compounds such as trans-4-aminocyclohexanol hydrochloride.[8][11] |

Note: Researchers should consult spectral databases for detailed spectra.

Applications in Drug Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows for the introduction of diverse substituents, leading to the creation of libraries of compounds for drug screening. A significant application is in the synthesis of Pramipexole, a dopamine agonist used in the treatment of Parkinson's disease. The N-acetylated form, 4-acetamidocyclohexanone, is a key intermediate in this process.

References

- 1. This compound | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 675112-40-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. scispace.com [scispace.com]

- 5. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. trans-4-Aminocyclohexanol(27489-62-9) IR Spectrum [chemicalbook.com]

- 9. trans-4-Aminocyclohexanol(27489-62-9) 1H NMR [m.chemicalbook.com]

- 10. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Synthesis of 4-Aminocyclohexanone from 4-Nitrophenol

This technical guide provides a comprehensive overview of a multi-step synthesis route for converting 4-nitrophenol into 4-aminocyclohexanone. The process involves the sequential reduction of the nitro group, hydrogenation of the aromatic ring, and a protection-oxidation-deprotection sequence to yield the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Overall Synthesis Workflow

The transformation from 4-nitrophenol to this compound is a four-stage process, including a necessary protection-deprotection strategy to ensure selective oxidation.

Navigating the Stability of 4-Aminocyclohexanone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 4-aminocyclohexanone and its hydrochloride salt, critical information for researchers, scientists, and professionals in drug development. Understanding the chemical stability of this compound is paramount for ensuring experimental reproducibility, maintaining sample integrity, and safeguarding the quality of pharmaceutical intermediates.

Core Stability Profile

This compound is a solid, hygroscopic compound that exhibits sensitivity to environmental factors.[1][2] Its stability is primarily influenced by moisture, air (oxygen), and temperature. The presence of the amine functional group makes the compound susceptible to oxidation, while the ketone group can also be involved in degradation pathways. The hydrochloride salt form is often utilized to enhance stability, though proper handling remains crucial.

Recommended Storage and Handling

To maintain the integrity of this compound, adherence to stringent storage and handling protocols is essential. The following table summarizes the key recommendations based on available safety data sheets and chemical properties.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry area.[1] Some sources recommend refrigeration (2-8°C). | Minimizes degradation kinetics and potential for side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon).[1] | Prevents oxidation of the amine group by atmospheric oxygen.[3] |

| Moisture | Keep containers tightly sealed.[1][2] The compound is hygroscopic.[1][2] | Prevents absorption of moisture, which can lead to degradation. |

| Light | Store in a light-resistant container. | While not explicitly stated in all sources, protection from light is a general best practice for complex organic molecules to prevent photolytic degradation. |

| Incompatible Materials | Store away from strong oxidizing agents.[2] | Avoids rapid and potentially hazardous reactions that can degrade the compound. |

| Container Type | Use original, clearly labeled, and sealed containers such as lined metal cans, plastic pails, or polyliner drums.[1] | Ensures proper containment and prevents contamination. |

Logical Flow of Stability Considerations

The following diagram illustrates the key factors influencing the stability of this compound and the resulting degradation pathways.

Caption: Factors influencing this compound stability.

Experimental Protocol: Assessing Chemical Stability

The following is a generalized protocol for evaluating the stability of this compound. This protocol should be adapted based on specific experimental needs and available analytical instrumentation.

1. Objective: To determine the degradation profile of this compound under various stress conditions.

2. Materials and Equipment:

- This compound (or its hydrochloride salt) of known purity.

- Forced-air stability chambers/ovens.

- Controlled humidity chambers.

- Photostability chamber with UV and visible light sources.

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

- pH meter.

- Appropriate solvents and buffers.

- Inert gas (Argon or Nitrogen).

3. Experimental Workflow:

Caption: Workflow for stability testing of this compound.

4. Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in appropriate solvents (e.g., water, methanol). For pH stress testing, prepare solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.

-

Stress Conditions:

-

Thermal: Aliquot samples into vials and place them in stability chambers at elevated temperatures.

-

Humidity: Expose solid samples to controlled high humidity environments.

-

Photolytic: Expose solutions to light in a photostability chamber. Wrap control samples in aluminum foil.

-

Oxidative: Treat a solution of the compound with a dilute solution of hydrogen peroxide.

-

pH: Incubate solutions at different pH values at room temperature and elevated temperatures.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time intervals.

-

Analysis: Analyze the samples by a validated HPLC method to separate the parent compound from any degradation products.

-

Data Interpretation: Calculate the percentage of degradation over time for each condition. Attempt to identify major degradation products using techniques like mass spectrometry.

5. Expected Outcomes: This protocol will provide a comprehensive understanding of the degradation profile of this compound, enabling the establishment of appropriate storage and handling procedures to ensure its long-term stability.

Conclusion

References

Spectroscopic Profile of 4-Aminocyclohexanone: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for 4-aminocyclohexanone, a valuable building block in pharmaceutical and chemical synthesis. The information presented is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Predicted and Expected Spectroscopic Data

Due to the limited availability of experimentally derived public data for this compound, this section presents a combination of predicted data and expected values based on the analysis of its functional groups and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the cyclohexanone ring. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent carbonyl group and the electron-donating nature of the amine group.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| H-1 | 3.0 - 3.5 | Multiplet |

| H-2, H-6 (axial) | 2.0 - 2.4 | Multiplet |

| H-2, H-6 (equatorial) | 2.4 - 2.8 | Multiplet |

| H-3, H-5 (axial) | 1.4 - 1.8 | Multiplet |

| H-3, H-5 (equatorial) | 1.8 - 2.2 | Multiplet |

| -NH₂ | 1.5 - 2.5 | Broad Singlet |

1.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by the presence of a carbonyl carbon signal at a significantly downfield chemical shift. The other carbon signals will be influenced by their proximity to the carbonyl and amine functionalities.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

| C=O | 205 - 215 |

| C-1 | 45 - 55 |

| C-2, C-6 | 35 - 45 |

| C-3, C-5 | 25 - 35 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will prominently feature absorption bands characteristic of a primary amine and a ketone.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (two bands) |

| C-H (Alkane) | Stretch | 2850 - 3000 | Medium to Strong |

| C=O (Ketone) | Stretch | 1700 - 1725 | Strong |

| N-H (Amine) | Bend | 1590 - 1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry data for this compound is available through prediction databases. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts that may be observed.[1][2]

Table 4: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 114.0913 |

| [M+Na]⁺ | 136.0732 |

| [M+K]⁺ | 152.0472 |

| [M+NH₄]⁺ | 131.1179 |

| [M-H]⁻ | 112.0768 |

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Approximately 5-10 mg of the solid this compound sample is accurately weighed.

-

The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube.

-

If the sample contains particulate matter, it should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

2.1.2. Data Acquisition

-

¹H NMR: A standard one-dimensional proton NMR spectrum is acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30-45 degree pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a soft tissue to ensure no residual contaminants are present.

-

A background spectrum of the clean, empty ATR crystal is collected.

-

A small amount of solid this compound is placed directly onto the ATR crystal.

-

A pressure arm is applied to ensure firm and uniform contact between the sample and the crystal.

2.2.2. Data Acquisition

The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A sufficient number of scans (e.g., 16 or 32) are co-added to obtain a high-quality spectrum.

Mass Spectrometry (MS)

2.3.1. Sample Introduction and Ionization (Electron Ionization - EI)

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) inlet, where it is vaporized.

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion and various fragment ions.

2.3.2. Mass Analysis and Detection

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

Commercial Availability and Synthetic Utility of 4-Aminocyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminocyclohexanone is a versatile bifunctional molecule that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. Its cyclohexanone core provides a scaffold for a variety of chemical modifications, while the amino group offers a key reactive site for the introduction of diverse functionalities. This technical guide provides a comprehensive overview of the commercial availability of this compound, primarily as its more stable hydrochloride salt, along with its key chemical properties, and a detailed experimental workflow for its synthetic application.

Commercial Availability

This compound is most commonly available commercially as its hydrochloride salt (this compound HCl), which enhances its stability and handling properties. A range of chemical suppliers offer this compound in various purities and quantities, catering to both small-scale research and larger-scale drug development needs.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound AldrichCPR | 87976-86-1 (free base) | Not specified | 100 mg |

| Lab Pro Inc. | This compound Hydrochloride | 675112-40-0 | Min. 98.0% | 1 g |

| Aladdin Scientific | This compound hydrochloride | 675112-40-0 | min 95% | 100 g |

| AChemBlock | 4-Amino-cyclohexanone hydrochloride | 675112-40-0 | 95% | Custom Quote |

| BLD Pharm | This compound HCl | 675112-40-0 | Not specified | Custom Quote |

| Shandong Minglang Chemical Co., Ltd. | This compound Hcl | 675112-40-0 | >99.5% | Inquiry-based |

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound and its hydrochloride salt is crucial for its effective use in experimental settings.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₁₁NO[1] | C₆H₁₂ClNO[2] |

| Molecular Weight | 113.16 g/mol [1] | 149.62 g/mol [2] |

| CAS Number | 87976-86-1[1] | 675112-40-0[2][3] |

| Appearance | Solid | White crystals or crystalline powder[4] |

| Melting Point | Not available | 205 °C (decomposes)[4] |

| Solubility | Not available | Soluble in water[4] |

| InChI Key | OTCYOBLTAQTFPW-UHFFFAOYSA-N[1] | NCURSEGKHJAUOX-UHFFFAOYSA-N |

Safety Information

This compound hydrochloride is classified as a hazardous substance and requires careful handling in a laboratory setting.

| Hazard Classification | GHS Pictograms | Hazard Statements | Precautionary Statements |

| Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Serious Eye Damage (Category 1), Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Danger | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Data compiled from various supplier safety data sheets.

Synthetic Applications and Experimental Protocols

This compound is a key intermediate in the synthesis of a wide array of more complex molecules. One common application is in the preparation of N-protected derivatives, such as N-Boc-4-aminocyclohexanone, which can then be used in further synthetic transformations.

Experimental Protocol: Synthesis of N-Boc-4-aminocyclohexanone from 4-Aminocyclohexanol Hydrochloride

This two-step process involves the protection of the amino group of 4-aminocyclohexanol hydrochloride, followed by the oxidation of the hydroxyl group to a ketone.

Step 1: Synthesis of N-Boc-4-aminocyclohexanol

-

Reaction Setup: In a suitable reaction vessel, suspend 4-aminocyclohexanol hydrochloride in dichloromethane.

-

Base Addition: Add poly-guanidine to the suspension.

-

Protection: Slowly add Di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for 12-24 hours.

-

Workup: Filter the reaction mixture and wash the solid. The filtrate, containing the product, is concentrated under reduced pressure to yield N-Boc-4-aminocyclohexanol as a white solid.

Step 2: Oxidation to N-Boc-4-aminocyclohexanone

-

Oxidizing Agent: Prepare a solution of sodium hypochlorite or sodium chlorite.

-

Reaction: Add the N-Boc-4-aminocyclohexanol obtained in the previous step to the oxidizing solution.

-

Acidification: Add a suitable acid to the reaction mixture.

-

Reaction: Stir the mixture for 1-2 hours.

-

Extraction: Perform a liquid-liquid extraction to separate the organic layer.

-

Purification: Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent by rotary evaporation to obtain the final product, N-Boc-4-aminocyclohexanone, as a white solid.

Visualizing the Synthetic Workflow

The following diagram illustrates the experimental workflow for the synthesis of N-Boc-4-aminocyclohexanone.

Caption: Workflow for the two-step synthesis of N-Boc-4-aminocyclohexanone.

As no direct signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a logical relationship for a potential synthetic route starting from 1,4-cyclohexanedione.

Caption: Potential synthetic routes starting from 1,4-cyclohexanedione.

References

4-Aminocyclohexanone: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 4-Aminocyclohexanone. The information herein is compiled from various safety data sheets and chemical databases to ensure a comprehensive overview for laboratory and drug development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below. It is crucial for personnel handling this chemical to be fully aware of these risks to mitigate potential exposure and ensure a safe working environment.

Table 1: GHS Hazard Classification [1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Danger[1]

Hazard Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₁NO[1] |

| Molecular Weight | 113.16 g/mol [1] |

| Appearance | White to off-white crystalline powder or solid[3] |

| Melting Point | 205 °C (decomposes) (for hydrochloride salt) |

| Solubility | Soluble in water[3] |

| Hygroscopicity | Hygroscopic[4] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to prevent accidental exposure and maintain the integrity of the compound.

Handling

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat or apron, and chemical safety goggles.[4][5] A face shield may be necessary for operations with a higher risk of splashing.

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in areas where the chemical is handled.[4] Wash hands thoroughly after handling.[4]

-

Dust Control: Minimize dust generation and accumulation.[6] Avoid breathing dust.[4]

Storage

-

Container: Store in the original, tightly sealed container.[4]

-

Conditions: Keep in a cool, dry, and well-ventilated place.[4] Protect from moisture as the substance is hygroscopic.[4] Store under an inert gas like argon for long-term stability.[7]

-

Incompatibilities: Store away from incompatible materials, such as strong oxidizing agents.[8]

-

Security: For larger quantities, store in a locked-up and designated area.[4]

Personal Protective Equipment (PPE) Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate PPE when working with this compound.

Caption: PPE selection workflow for handling this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][9] |

| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][9] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6] |

Fire-Fighting Measures

-

Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

-

Specific Hazards: The substance is not considered a significant fire risk; however, containers may burn.[4] Combustion may produce corrosive fumes and toxic gases, including carbon oxides and nitrogen oxides.[4][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 4). Avoid breathing dust and contact with the substance.[4]

-

Environmental Precautions: Prevent entry into drains, sewers, or waterways.[4]

-

Containment and Cleanup: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4] For large spills, alert emergency services.[4] Wash the spill area with large amounts of water.[4]

Emergency Response Workflow for Spills

This diagram illustrates the logical steps to follow in the event of a this compound spill.

Caption: Emergency response workflow for a this compound spill.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4][5] Waste should be handled by a licensed waste disposal company.[5] Do not allow the chemical to enter the environment.

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). It is essential to consult the specific SDS for this compound provided by the supplier before use and to conduct a thorough risk assessment for any experimental protocol involving this compound. Much of the detailed safety information available is for the hydrochloride salt, which is expected to have very similar properties to the free base.

References

- 1. This compound | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound Hydrochloride | C6H12ClNO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. aksci.com [aksci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Solubility Profile of 4-Aminocyclohexanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-aminocyclohexanone and its derivatives in organic solvents. Due to a notable absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility descriptions, physicochemical properties, and established experimental methodologies for determining solubility. This guide aims to be a valuable resource for informing solvent selection and the design of experimental protocols in research and development settings.

Physicochemical Properties

Understanding the physicochemical properties of this compound and its common salt form is crucial for predicting its solubility behavior. The presence of both a polar amino group and a ketone functional group on a cyclohexane ring suggests a nuanced solubility profile.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₁₁NO[1] | C₆H₁₂ClNO[2][3] |

| Molecular Weight | 113.16 g/mol [1] | 149.62 g/mol [2][3] |

| Appearance | Solid | White crystals or crystalline powder[2] |

| Melting Point | Not specified | 205 °C (decomposes)[2] |

| Predicted XlogP | -0.5[1] | Not available |

Qualitative Solubility Data

| Compound | Solvent | Solubility Description |

| This compound Hydrochloride | Water | Soluble[2] |

| Organic Solvents | Poorly soluble[2] | |

| N-acetyl-4-amino-cyclohexanone | Alcohol | Soluble[4] |

| Water | Slightly soluble[4] | |

| trans-4-Aminocyclohexanol | Water | Moderately soluble[5] |

| Ethanol | Moderately soluble[5] | |

| Methanol | Moderately soluble[5] | |

| Chloroform | Slightly soluble[6] |

Experimental Protocols for Solubility Determination

For researchers seeking to establish quantitative solubility data for this compound, several established experimental methods can be employed. The following are detailed protocols for two common and reliable techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It relies on the precise measurement of mass.

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath or shaker is recommended.

-

The continued presence of undissolved solid is essential to confirm saturation.

-

-

Separation of Solid and Liquid Phases:

-

The saturated solution is carefully filtered to remove all undissolved solid. A syringe filter (e.g., 0.45 µm) is suitable for this purpose to prevent any solid particles from passing through.

-

-

Mass Determination:

-

A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

The solvent is carefully evaporated under controlled conditions (e.g., in a fume hood, on a hot plate at low heat, or in a vacuum oven) until the solute is completely dry.

-

The container with the dried solute is cooled to room temperature in a desiccator and then weighed.

-

The process of drying, cooling, and weighing is repeated until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved solute is determined by subtracting the initial mass of the empty container from the final constant mass.

-

Solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solvent.

-

UV-Spectrophotometric Method

This method is suitable if the solute has a chromophore that absorbs ultraviolet or visible light and the solvent is transparent in that region of the spectrum. A key advantage is its high sensitivity.

Methodology:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of this compound with known concentrations are prepared in the chosen organic solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

A calibration curve is constructed by plotting absorbance versus concentration. The relationship should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

A saturated solution is prepared in the same manner as for the gravimetric method (Step 1 of the Gravimetric Method).

-

-

Sample Analysis:

-

After filtration to remove undissolved solid, a sample of the clear saturated filtrate is taken.

-

The filtrate may need to be diluted with the solvent to bring its absorbance within the linear range of the calibration curve.

-

The absorbance of the diluted solution is measured at the λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve.

-

The concentration of the original saturated solution is then calculated by taking the dilution factor into account. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound in a liquid solvent.

Logical Relationships in Solubility Prediction

The solubility of an organic compound like this compound in a particular solvent is governed by a complex interplay of factors related to the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit qualitative, predictive tool.

Caption: A diagram showing the relationship between solute and solvent properties that determine solubility.

References

- 1. This compound | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-cyclohexanone HCl [chembk.com]

- 3. This compound Hydrochloride | C6H12ClNO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-N-acetyl-amino-cyclohexanone CAS 27514-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Page loading... [guidechem.com]

- 6. Trans 4 Amino Cyclohexanol Latest Price Exporter [cartelinternational.com]

A Technical Guide to 4-Aminocyclohexanone: Hydrochloride Salt vs. Free Base

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the physicochemical properties, handling considerations, and synthetic applications of 4-aminocyclohexanone in its hydrochloride and free base forms. This document is intended to assist researchers and drug development professionals in selecting the appropriate form of this versatile intermediate for their specific applications.

Core Physicochemical Properties

The selection between the hydrochloride salt and the free base of this compound often depends on the specific requirements of a chemical reaction or formulation, such as solubility, stability, and handling characteristics. The following tables summarize the key quantitative data for each form.

Table 1: General and Physical Properties

| Property | This compound Hydrochloride | This compound (Free Base) |

| CAS Number | 675112-40-0[1] | 87976-86-1[2][3] |

| Molecular Formula | C₆H₁₂ClNO[1] | C₆H₁₁NO[2][3] |

| Molecular Weight | 149.62 g/mol [4][5] | 113.16 g/mol [2] |

| Appearance | White crystals or crystalline powder[1] | Solid |

| Melting Point | 205 °C (with decomposition)[1] | Not experimentally reported |

| Boiling Point | Not applicable | 199.2 ± 33.0 °C[3] |

| Density | Not available | 1.023 ± 0.06 g/cm³[3] |

Table 2: Solubility and Chemical Properties

| Property | This compound Hydrochloride | This compound (Free Base) |

| Solubility in Water | Soluble[1] | Slightly soluble |

| Solubility in Organic Solvents | Poorly soluble[1] | Soluble in alcohol[6] |

| pKa | Not available | 9.63 ± 0.20 (Predicted)[3] |

| Stability | Hygroscopic; sensitive to air and moisture.[1] Should be stored under an inert atmosphere. | More stable in its solid form, but the amino group can be reactive. |

Handling and Storage Protocols

Proper handling and storage are crucial to maintain the integrity of both forms of this compound.

This compound Hydrochloride:

-

Handling: Due to its irritating properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator, should be worn.[1] Handling should be carried out in a well-ventilated area.[1]

-

Storage: As the compound is hygroscopic and prone to oxidation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.[1]

This compound Free Base:

-

Handling: Standard laboratory precautions for handling solid organic compounds should be followed, including the use of PPE.

-

Storage: Store in a well-closed container in a cool and dry place to prevent degradation.

Experimental Protocols: Enzymatic Synthesis of 4-Aminocyclohexanol

This compound is a key intermediate in the synthesis of valuable pharmaceutical building blocks like 4-aminocyclohexanol. A highly efficient and stereoselective method to produce cis- and trans-4-aminocyclohexanol is through a one-pot enzymatic cascade reaction starting from 1,4-cyclohexanedione.[7][8][9][10]

Objective: To synthesize cis- or trans-4-aminocyclohexanol via a one-pot reaction using a ketoreductase (KRED) and an amine transaminase (ATA).

Materials:

-

1,4-Cyclohexanedione

-

Ketoreductase (e.g., from Lactobacillus kefir, LK-KRED)

-

Amine Transaminase (stereocomplementary variants for cis or trans product)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Isopropanol

-

Potassium phosphate buffer

-

Magnesium chloride (MgCl₂)

-

Isopropylamine

-

Pyridoxal 5'-phosphate (PLP)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

A reaction vessel is charged with a potassium phosphate buffer (e.g., 100 mM, pH 7.5).

-

To the buffer, add 1,4-cyclohexanedione to a final concentration of 50 mM.

-

Add the cofactors and reagents: NADP⁺ (1 mM), MgCl₂ (1 mM), isopropylamine (500 mM), PLP (1 mM), and isopropanol (0.76% v/v). DMSO (2% v/v) can be included to aid in substrate solubility.

-

The enzymatic cascade is initiated by the addition of the cell lysates containing the ketoreductase (e.g., LK-KRED at 0.2 mg/mL) and the desired amine transaminase (e.g., ATA-200 at 2 mg/mL).

-

The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for a specified period (e.g., 48 hours).

-

The reaction progress and product formation can be monitored by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product, 4-aminocyclohexanol, can be isolated and purified. A common method involves conversion to the hydrochloride salt for easier crystallization and purification.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Comparison of Hydrochloride vs. Free Base Properties.

Caption: Enzymatic Synthesis of 4-Aminocyclohexanol.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 87976-86-1 [chemicalbook.com]

- 4. This compound Hydrochloride | C6H12ClNO | CID 42614597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 675112-40-0|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. 4-N-acetyl-amino-cyclohexanone CAS 27514-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. d-nb.info [d-nb.info]

- 8. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase | Semantic Scholar [semanticscholar.org]

- 9. OPUS 4 | One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase [epub.ub.uni-greifswald.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Aminocyclohexanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminocyclohexanone, a pivotal bifunctional molecule, serves as a crucial building block in the synthesis of a multitude of pharmaceutical agents and fine chemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its synthesis, chemical properties, and significant role as a synthetic intermediate. This document adheres to stringent data presentation standards, including detailed experimental protocols and advanced visualizations, to support researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a cyclic keto-amine that has garnered significant attention in synthetic organic chemistry, particularly as a versatile intermediate. Its structure, featuring both a nucleophilic amino group and an electrophilic carbonyl group, allows for a wide array of chemical transformations, making it a valuable scaffold for the construction of complex molecular architectures. While not a naturally occurring compound, its synthetic accessibility has positioned it as a key component in the development of various therapeutic agents. This guide traces the historical context of its precursor's discovery and delineates the evolution of its synthesis and applications.

Discovery and Historical Context

The direct historical account of the first synthesis of this compound is not prominently documented in easily accessible literature. However, its history is intrinsically linked to the synthesis of its immediate precursor, 4-aminocyclohexanol. Early 20th-century chemical explorations into the reduction of aromatic amines and phenols laid the groundwork for the eventual synthesis of saturated cyclic compounds like this compound.

A seminal work in this area was conducted by Ferber and Brückner in 1939, focusing on the catalytic hydrogenation of p-aminophenol and its derivatives to produce 4-aminocyclohexanol. This breakthrough in synthesizing the precursor alcohol was a critical step, as the subsequent oxidation of the hydroxyl group to a ketone is a standard and well-understood organic transformation. It is highly probable that the first preparation of this compound occurred in a laboratory setting shortly after a stable synthesis for 4-aminocyclohexanol was established, likely as a means to further functionalize this newly accessible cyclic amine.

The development of more sophisticated synthetic methodologies throughout the 20th century, including more selective and efficient oxidation and amination reactions, has refined the production of this compound and its derivatives, solidifying its role as a readily available synthetic intermediate.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound and its common salt form, this compound hydrochloride, is essential for its application in synthesis. The following tables summarize key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₆H₁₁NO[1][2] | C₆H₁₂ClNO |

| Molecular Weight | 113.16 g/mol [1][2] | 149.62 g/mol |

| CAS Number | 87976-86-1[1] | 675112-40-0 |

| Appearance | Solid[2] | White crystalline powder |

| Melting Point | Not widely reported | ~205 °C |

| Boiling Point | Not widely reported | Not applicable |

| Solubility | Soluble in water and polar organic solvents | Soluble in water |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Data not readily available in citable literature. |

| ¹³C NMR | Data not readily available in citable literature. |

| IR (Infrared) | Characteristic peaks expected for amine (N-H stretch) and ketone (C=O stretch). |

| MS (Mass Spec) | [M+H]⁺: m/z 114.09134[3] |

Note: Comprehensive, high-quality spectroscopic data for the free base form of this compound from peer-reviewed journals is not widely available, likely due to its primary use as an intermediate that is often generated and used in situ or as its more stable hydrochloride salt.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the oxidation of 4-aminocyclohexanol. Due to the reactivity of the free amino group, it is often protected prior to oxidation. The tert-butoxycarbonyl (Boc) group is a frequently used protecting group in this context.

General Synthetic Pathway

The logical flow for the synthesis of this compound typically involves the protection of the amino group of 4-aminocyclohexanol, followed by oxidation of the alcohol to the ketone, and subsequent deprotection if the free amine is required.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-aminocyclohexanone from 4-Aminocyclohexanol Hydrochloride

This two-step protocol involves the protection of the amino group of 4-aminocyclohexanol hydrochloride followed by oxidation.

Step 1: Synthesis of N-Boc-4-aminocyclohexanol

-

Materials: 4-trans-Aminocyclohexanol hydrochloride, poly-guanidine, di-tert-butyl dicarbonate (Boc anhydride), dichloromethane (DCM).

-

Procedure:

-

Suspend 4-trans-aminocyclohexanol hydrochloride (e.g., 30 g) in dichloromethane (200 mL).

-

Add poly-guanidine (e.g., 50 g) to the suspension.

-

Slowly add a solution of Boc anhydride in DCM to the reaction mixture at room temperature with stirring.

-

Continue stirring at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove solids.

-

Wash the filtrate with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to yield N-Boc-trans-4-aminocyclohexanol as a white solid. A yield of approximately 70-90% can be expected.[4]

-

Step 2: Oxidation to N-Boc-4-aminocyclohexanone

-

Materials: N-Boc-trans-4-aminocyclohexanol, sodium hypochlorite solution (bleach) or sodium chlorite solution, (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO), glacial acetic acid, dichloromethane (DCM).

-

Procedure:

-

Dissolve N-Boc-trans-4-aminocyclohexanol (e.g., 21.5 g) in dichloromethane (100 mL).

-

Add the DCM solution to a sodium hypochlorite or sodium chlorite solution.

-

Add a catalytic amount of TEMPO (e.g., 0.5 g).

-

Slowly add glacial acetic acid while maintaining the reaction temperature below 20 °C.

-

Stir the mixture for 1-2 hours, monitoring the reaction for the disappearance of the starting material.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation to obtain N-Boc-4-aminocyclohexanone as a white solid. A yield of approximately 96% has been reported.[4]

-

Protocol 2: Chemoenzymatic Synthesis of 4-Aminocyclohexanol Isomers

Modern approaches to the synthesis of the precursor, 4-aminocyclohexanol, employ enzymatic methods to achieve high stereoselectivity. One such method involves the use of a keto reductase (KRED) and an amine transaminase (ATA).

Caption: Chemoenzymatic routes to 4-aminocyclohexanol.

-

Procedure Outline:

-

The synthesis starts with 1,4-cyclohexanedione.

-

Route A: A regioselective keto reductase (KRED) reduces one of the carbonyl groups to a hydroxyl group, forming 4-hydroxycyclohexanone. Subsequently, an amine transaminase (ATA) converts the remaining carbonyl group to an amino group, yielding 4-aminocyclohexanol.

-

Route B: An alternative pathway involves the initial selective monoamination of 1,4-cyclohexanedione by an ATA to give this compound, followed by the reduction of the carbonyl group by a KRED to produce 4-aminocyclohexanol.[5][6] The choice of enzymes allows for the selective synthesis of cis or trans isomers of 4-aminocyclohexanol.

-

Role in Drug Development and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile building block for the synthesis of more complex drug molecules. The presence of both an amino and a ketone functional group allows for a variety of coupling and modification reactions.

Key Applications:

-

Synthesis of Kinase Inhibitors: The cyclohexane scaffold is present in numerous kinase inhibitors, and this compound can serve as a starting material for the elaboration of these structures.

-

Precursor to Complex Heterocycles: The functional groups of this compound facilitate the construction of various heterocyclic ring systems, which are prevalent in medicinal chemistry.

-

Scaffold for Combinatorial Chemistry: Its bifunctional nature makes it an ideal starting point for the creation of chemical libraries for drug screening, where diverse substituents can be introduced at the amino and carbonyl positions.

The following diagram illustrates the logical relationship of this compound as a key intermediate in the drug discovery pipeline.

Caption: Role of this compound in drug discovery.

Conclusion

This compound, a compound with a history rooted in the early explorations of cyclic amine chemistry, has evolved into an indispensable tool for the modern medicinal chemist. While the precise moment of its discovery is not clearly chronicled, the foundational work on its precursor, 4-aminocyclohexanol, paved the way for its synthesis and application. The development of robust synthetic protocols, including efficient protection and oxidation strategies, as well as innovative chemoenzymatic routes, has ensured its accessibility. As a versatile bifunctional intermediate, this compound continues to play a vital role in the construction of novel molecular entities with therapeutic potential, underscoring its lasting importance in the field of drug discovery and development.

References

- 1. This compound | C6H11NO | CID 9912306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. PubChemLite - this compound (C6H11NO) [pubchemlite.lcsb.uni.lu]

- 4. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Reductive Amination of 4-Aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of 4-aminocyclohexanone is a pivotal chemical transformation for the synthesis of substituted 1,4-diaminocyclohexane derivatives. These structural motifs are of significant interest in medicinal chemistry and drug development, as they are present in a variety of bioactive molecules.[1] The reaction involves the condensation of the ketone moiety of this compound with a primary or secondary amine to form an imine or enamine intermediate, which is subsequently reduced in situ to the corresponding amine. This one-pot procedure is highly valued for its efficiency and operational simplicity.[2][3]

Commonly employed reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN).[2][4][5] STAB is often preferred due to its mildness, selectivity for iminium ions over ketones, and its ability to be used in aprotic solvents, which can be advantageous for substrates with acid-sensitive functional groups.[6][7][8][9] The reaction conditions are typically neutral or weakly acidic to facilitate imine formation without causing significant side reactions.[2]

The stereochemical outcome of the reaction, yielding either cis- or trans-1,4-diaminocyclohexanes, can be influenced by the choice of reagents and reaction conditions, and is a critical consideration in the synthesis of specific stereoisomers of drug candidates.[1][10]

Core Reaction and Workflow

The overall transformation and a typical experimental workflow for the reductive amination of this compound are depicted below.

Caption: General scheme of the reductive amination of this compound.

Caption: Typical experimental workflow for reductive amination.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the reductive amination of this compound based on established protocols for similar ketones.

| Parameter | Protocol 1: Secondary Amine Synthesis | Protocol 2: Primary Amine Synthesis |

| Starting Ketone | This compound HCl | This compound HCl |

| Amine Source | Primary Amine (e.g., Benzylamine) | Ammonium Acetate |

| Molar Equivalents (Amine) | 1.0 - 1.2 eq. | 5.0 - 10.0 eq. |

| Reducing Agent | Sodium Triacetoxyborohydride | Sodium Cyanoborohydride |

| Molar Equivalents (Reductant) | 1.2 - 1.5 eq. | 1.5 - 2.0 eq. |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Methanol (MeOH) |

| Catalyst | Acetic Acid (optional, 0-1.0 eq.) | Not typically required |

| Temperature | 20-25 °C (Room Temperature) | 20-25 °C (Room Temperature) |

| Reaction Time | 12 - 24 hours | 24 - 48 hours |

| Typical Yield | 70 - 90% | 50 - 75% |

Experimental Protocols

Protocol 1: Synthesis of a Secondary Amine via Reductive Amination

This protocol describes a general procedure for the reaction of this compound hydrochloride with a primary amine using sodium triacetoxyborohydride.

Materials:

-

This compound hydrochloride

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere setup

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound hydrochloride (1.0 eq.).

-

Suspend the solid in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Add triethylamine (1.1 eq.) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

To this suspension, add the primary amine (1.1 eq.) and stir the mixture for 1-2 hours at room temperature to facilitate imine formation.

-

In a single portion, carefully add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. Note: The addition may be exothermic.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the desired N-substituted-1,4-diaminocyclohexane.

Protocol 2: Synthesis of a Primary Amine using an Ammonia Source

This protocol outlines a method for converting this compound to 1,4-diaminocyclohexane using an ammonia source and sodium cyanoborohydride.

Materials:

-

This compound hydrochloride

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq.) and a large excess of ammonium acetate (e.g., 7.0 eq.) in methanol to a concentration of approximately 0.2-0.4 M.

-

Stir the solution at room temperature for 30 minutes.

-

Carefully add sodium cyanoborohydride (1.5 eq.) in small portions to the reaction mixture. Caution: NaBH₃CN is toxic and can release hydrogen cyanide gas upon contact with strong acid.[2] Perform this step in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, concentrate the reaction mixture under reduced pressure to remove most of the methanol.

-

Dissolve the residue in water and basify the solution to pH > 11 by the addition of 2 M NaOH solution.

-

Extract the aqueous layer with a suitable organic solvent such as DCM or EtOAc (3 x volume of aqueous layer).

-

Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1,4-diaminocyclohexane.

-

Further purification can be achieved by distillation, crystallization of a salt, or column chromatography if necessary.

References

- 1. researchgate.net [researchgate.net]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 9. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 10. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 4-Aminocyclohexanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of spirocyclic compounds, valuable scaffolds in medicinal chemistry, utilizing 4-aminocyclohexanone as a versatile starting material. The methodologies presented focus on robust and efficient synthetic routes, including multicomponent reactions, to access structurally diverse spiro-N-heterocycles.

Introduction

Spirocyclic frameworks are integral structural motifs in a multitude of natural products and pharmaceuticals, prized for their conformational rigidity and three-dimensional character, which can lead to enhanced target affinity and selectivity.[1] this compound serves as a readily available and functionalized building block for the construction of these complex architectures. This document outlines the synthesis of spiro-pyrrolidine derivatives through a [3+2] cycloaddition reaction, a powerful strategy for the stereoselective formation of five-membered heterocyclic rings.[2][3][4]

Synthesis of N-tert-Butoxycarbonyl-4-aminocyclohexanone (2)

The initial step involves the protection of the amino group of 4-aminocyclohexanol, followed by oxidation to the corresponding ketone. The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability under various reaction conditions and ease of removal.

Experimental Protocol:

-

Protection of 4-Aminocyclohexanol (1): To a solution of 4-aminocyclohexanol hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine or poly-guanidine, 2 equivalents).[5]

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.5 equivalents) portion-wise.[5]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture, wash the filtrate with water, and dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude N-Boc-4-aminocyclohexanol.

-

Oxidation to N-Boc-4-aminocyclohexanone (2): Dissolve the crude N-Boc-4-aminocyclohexanol in dichloromethane.

-

Add a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, ~0.05 equivalents) and an oxidizing agent such as sodium hypochlorite or sodium chlorite solution.[5]

-

Slowly add glacial acetic acid while maintaining the reaction temperature below 20 °C.[5]

-

Stir the reaction for 1-2 hours until the starting material is consumed (monitored by TLC).[5]

-

Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions.

-

Wash the combined organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-aminocyclohexanone (2) as a white solid.[5]

Table 1: Quantitative Data for the Synthesis of N-Boc-4-aminocyclohexanone (2)

| Step | Product | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 1 | N-Boc-4-aminocyclohexanol | 4-Aminocyclohexanol HCl | Boc Anhydride, Base | Dichloromethane | >95 | [5] |

| 2 | N-Boc-4-aminocyclohexanone | N-Boc-4-aminocyclohexanol | TEMPO, NaOCl, Acetic Acid | Dichloromethane | ~96 | [5] |

Synthesis of Spiro[cyclohexane-1,3'-pyrrolidin]-2-one Derivatives via [3+2] Cycloaddition

This protocol describes a one-pot, three-component reaction for the synthesis of a spiro-pyrrolidine derivative from N-Boc-4-aminocyclohexanone, an α-amino acid, and a dipolarophile. This method exemplifies the efficiency of multicomponent reactions in rapidly generating molecular complexity.[6][7] The reaction proceeds via the in-situ generation of an azomethine ylide from the amino acid and the ketone, which then undergoes a [3+2] cycloaddition with the dipolarophile.[2][3][4]

Experimental Protocol:

-

To a solution of N-Boc-4-aminocyclohexanone (2) (1 equivalent) and an α-amino acid (e.g., sarcosine or proline, 1.2 equivalents) in a suitable solvent (e.g., methanol or ethanol), add the dipolarophile (e.g., an activated alkene such as N-phenylmaleimide, 1 equivalent).[8][9]

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[9][10]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid, wash with cold solvent, and dry to obtain the crude product.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired spiro[cyclohexane-1,3'-pyrrolidin]-2-one derivative.

Table 2: Representative Quantitative Data for the Synthesis of Spiro-pyrrolidine Derivatives

| Product | Starting Ketone | α-Amino Acid | Dipolarophile | Solvent | Yield (%) | Diastereomeric Ratio | Reference |

| Spiro[cyclohexane-1,3'-pyrrolidine]-2',5'-dione | N-Boc-4-aminocyclohexanone | Sarcosine | N-Phenylmaleimide | Methanol | 75-85 (estimated) | >20:1 | [3][4] |

| Spiro[cyclohexane-1,3'-pyrrolizidin]-2'-one | N-Boc-4-aminocyclohexanone | Proline | N-Phenylmaleimide | Methanol | 80-90 (estimated) | >20:1 | [8] |

Note: The yields and diastereomeric ratios are estimated based on analogous reactions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Visualization of Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of spirocyclic compounds from this compound.

Caption: Synthetic workflow for spirocyclic compounds.

Caption: Mechanism of spiro-pyrrolidine formation.

References

- 1. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

4-Aminocyclohexanone: A Versatile Scaffold in Modern Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 4-aminocyclohexanone scaffold is a privileged structural motif in medicinal chemistry, offering a unique combination of three-dimensional conformation, synthetic tractability, and the ability to present key pharmacophoric features in a defined spatial orientation. Its rigid cyclohexane core, substituted with a reactive ketone and a versatile amino group, serves as an excellent starting point for the design and synthesis of a diverse array of therapeutic agents targeting a range of biological pathways. These application notes provide a detailed overview of the utility of the this compound scaffold in the development of analgesics, anti-diabetic agents, and anticancer drugs, complete with experimental protocols and quantitative data.

Analgesics: Targeting Opioid Receptors